4-[(4-chlorophenyl)sulfanylmethyl]-N-(2-hydroxy-2-phenylethyl)benzamide
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Overview
Description
4-[(4-chlorophenyl)sulfanylmethyl]-N-(2-hydroxy-2-phenylethyl)benzamide is a complex organic compound that features a benzamide core structure with additional functional groups, including a chlorophenyl group and a sulfanylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-chlorophenyl)sulfanylmethyl]-N-(2-hydroxy-2-phenylethyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-chlorobenzyl chloride with thiourea to form 4-chlorobenzylthiourea. This intermediate is then reacted with 2-hydroxy-2-phenylethylamine to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(4-chlorophenyl)sulfanylmethyl]-N-(2-hydroxy-2-phenylethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
4-[(4-chlorophenyl)sulfanylmethyl]-N-(2-hydroxy-2-phenylethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(4-chlorophenyl)sulfanylmethyl]-N-(2-hydroxy-2-phenylethyl)benzamide involves its interaction with specific molecular targets. For instance, it may bind to enzyme active sites, inhibiting their activity, or interact with cellular receptors, modulating signal transduction pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
4-chlorobenzylthiourea: An intermediate in the synthesis of the target compound.
N-(2-hydroxy-2-phenylethyl)benzamide: A structurally related compound with similar functional groups.
Uniqueness
4-[(4-chlorophenyl)sulfanylmethyl]-N-(2-hydroxy-2-phenylethyl)benzamide is unique due to the presence of both the chlorophenyl and sulfanylmethyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-[(4-chlorophenyl)sulfanylmethyl]-N-(2-hydroxy-2-phenylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClNO2S/c23-19-10-12-20(13-11-19)27-15-16-6-8-18(9-7-16)22(26)24-14-21(25)17-4-2-1-3-5-17/h1-13,21,25H,14-15H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOFUFQHRULXDRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)CSC3=CC=C(C=C3)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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